Methyl 2-aminocyclopentanecarboxylate
Overview
Description
Methyl 2-aminocyclopentanecarboxylate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-aminocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-aminocyclopentanone, followed by esterification. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Production of cyclopentanol derivatives.
Substitution: Generation of various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 2-aminocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-aminocyclopentanecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the context of its application, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
- Methyl cis-2-aminocyclopentanecarboxylate hydrochloride
- cis-2-Aminomethyl-cyclohexanol hydrochloride
- cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride
Comparison: Methyl 2-aminocyclopentanecarboxylate is unique due to its specific structural features, such as the presence of both an amino group and a carboxylate ester group on a cyclopentane ring. This combination of functional groups allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and suitability for specific synthetic or therapeutic purposes.
Properties
IUPAC Name |
methyl 2-aminocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCCQQWSIEIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563140 | |
Record name | Methyl 2-aminocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342419-20-9 | |
Record name | Methyl 2-aminocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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